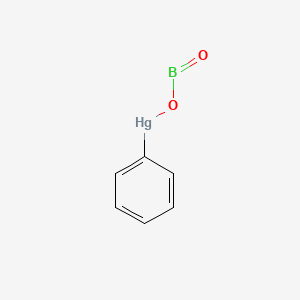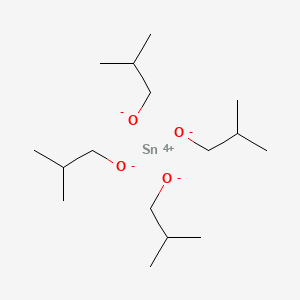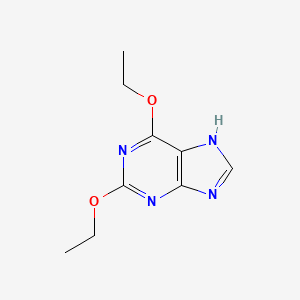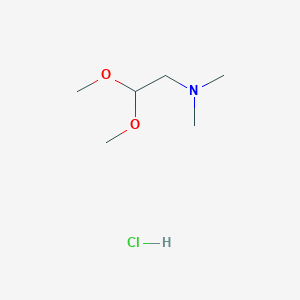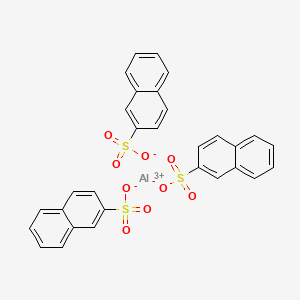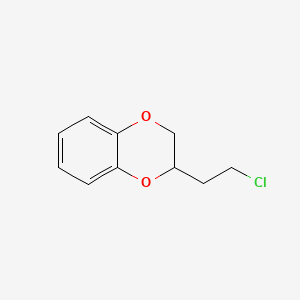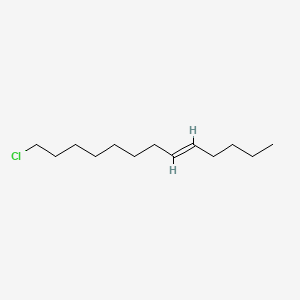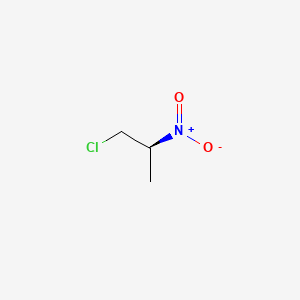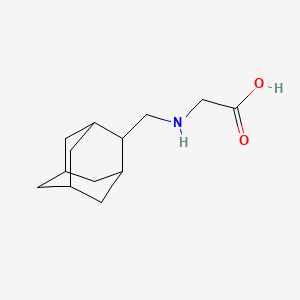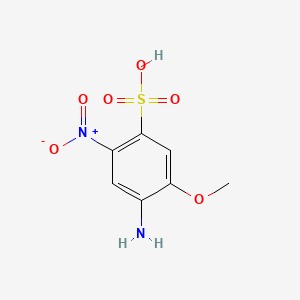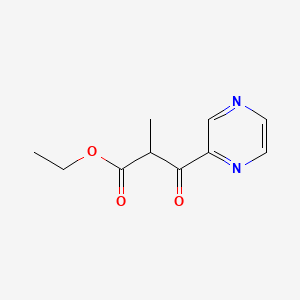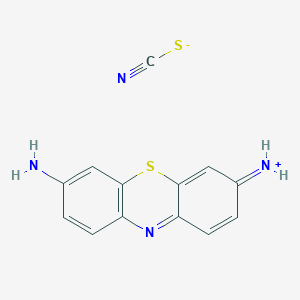
3,7-Diaminophenothiazin-5-ium thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Diaminophenothiazin-5-ium thiocyanate is a chemical compound with the molecular formula C13H10N4S2. It is a derivative of phenothiazine, a class of compounds known for their diverse applications in dyes, pharmaceuticals, and photodynamic therapy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-diaminophenothiazin-5-ium thiocyanate typically involves the reaction of phenothiazine derivatives with thiocyanate ions. One common method involves the stepwise reaction of secondary amines with phenothiazine-5-tetraiodide hydrate. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3,7-Diaminophenothiazin-5-ium thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which can be useful in redox chemistry.
Reduction: Reduction reactions can convert it back to its original state or to other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phenothiazine derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .
Scientific Research Applications
3,7-Diaminophenothiazin-5-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a dye and a redox indicator in various chemical reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in staining and imaging applications.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 3,7-diaminophenothiazin-5-ium thiocyanate involves its interaction with molecular targets through its electronic structure. The compound can undergo photoexcitation, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This mechanism is particularly useful in photodynamic therapy, where the compound is activated by light to produce ROS that selectively kill cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine derivative used in photodynamic therapy and as a dye.
Thionine: Similar in structure and used in similar applications, but with different electronic properties.
Azure A: A related compound used in biological staining and imaging.
Uniqueness
3,7-Diaminophenothiazin-5-ium thiocyanate is unique due to its specific electronic structure, which allows for efficient photoexcitation and ROS generation. This makes it particularly effective in applications like photodynamic therapy, where precise targeting and activation are crucial .
Properties
CAS No. |
85168-99-6 |
|---|---|
Molecular Formula |
C13H10N4S2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(7-aminophenothiazin-3-ylidene)azanium;thiocyanate |
InChI |
InChI=1S/C12H9N3S.CHNS/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1-3/h1-6,13H,14H2;3H |
InChI Key |
MRJXHDKSDUHJGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC3=CC(=[NH2+])C=CC3=N2.C(#N)[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


